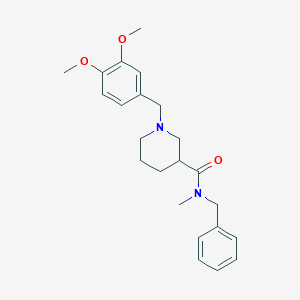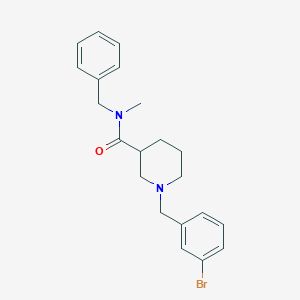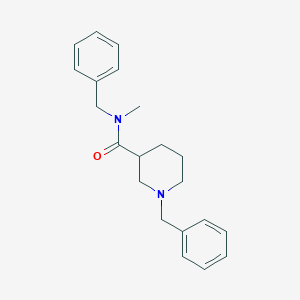
1-(2,4-dichlorobenzyl)-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dichlorobenzyl)-1H-indazole, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. Synthetic cannabinoids are compounds that mimic the effects of natural cannabinoids found in cannabis, such as THC (tetrahydrocannabinol). AB-FUBINACA is one of the most potent synthetic cannabinoids available and has been associated with several adverse effects, including seizures, psychosis, and death.
Mécanisme D'action
The mechanism of action of 1-(2,4-dichlorobenzyl)-1H-indazole is similar to that of natural cannabinoids, such as THC. This compound binds to the CB1 and CB2 receptors in the brain, which leads to the activation of several signaling pathways. These pathways are responsible for the psychoactive effects of 1-(2,4-dichlorobenzyl)-1H-indazole, such as euphoria, relaxation, and altered perception.
Biochemical and physiological effects:
1-(2,4-dichlorobenzyl)-1H-indazole has been shown to have several biochemical and physiological effects on the human body. This compound has been associated with increased heart rate, blood pressure, and body temperature. It has also been shown to affect the release of neurotransmitters in the brain, leading to altered mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,4-dichlorobenzyl)-1H-indazole in laboratory experiments is its potency. This compound can produce strong and consistent effects, making it useful for studying the effects of synthetic cannabinoids on the human body. However, one limitation of using 1-(2,4-dichlorobenzyl)-1H-indazole is its potential for adverse effects, such as seizures and psychosis. Researchers must take appropriate safety measures when handling this compound to minimize the risk of these adverse effects.
Orientations Futures
There are several future directions for research involving 1-(2,4-dichlorobenzyl)-1H-indazole. One area of interest is the development of new synthetic cannabinoids that are safer and less potent than 1-(2,4-dichlorobenzyl)-1H-indazole. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body, as little is currently known about the potential health risks associated with these compounds. Finally, research is needed to understand the mechanisms underlying the adverse effects of synthetic cannabinoids, such as seizures and psychosis, to develop effective treatments and prevention strategies.
Méthodes De Synthèse
The synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole involves several steps, starting with the preparation of 2,4-dichlorobenzyl bromide. This intermediate is then reacted with 1H-indazole in the presence of a base to form the final product. The synthesis of 1-(2,4-dichlorobenzyl)-1H-indazole is relatively straightforward and can be accomplished using standard laboratory equipment and techniques.
Applications De Recherche Scientifique
1-(2,4-dichlorobenzyl)-1H-indazole has been widely used in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to bind strongly to the CB1 and CB2 receptors in the brain, which are responsible for the psychoactive effects of natural cannabinoids. Studies have also shown that 1-(2,4-dichlorobenzyl)-1H-indazole has a higher affinity for these receptors than THC, making it more potent.
Propriétés
Nom du produit |
1-(2,4-dichlorobenzyl)-1H-indazole |
|---|---|
Formule moléculaire |
C14H10Cl2N2 |
Poids moléculaire |
277.1 g/mol |
Nom IUPAC |
1-[(2,4-dichlorophenyl)methyl]indazole |
InChI |
InChI=1S/C14H10Cl2N2/c15-12-6-5-11(13(16)7-12)9-18-14-4-2-1-3-10(14)8-17-18/h1-8H,9H2 |
Clé InChI |
MFDFIORYRFXGIN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=NN2CC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
C1=CC=C2C(=C1)C=NN2CC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Phenyl-4-{[1-(3-pyridinylmethyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B246837.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(3,4-dimethoxybenzoyl)piperazine](/img/structure/B246838.png)





![1-[(3-chlorophenyl)methyl]-N-methyl-N-(phenylmethyl)-3-piperidinecarboxamide](/img/structure/B246850.png)



